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Compound of Interest

Compound Name:
1-Tert-butoxycarbonyl-4-

(cyclopropylamino)piperidine

Cat. No.: B061070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl group to a nitrogen atom is a crucial transformation in

medicinal chemistry, as this moiety is a well-recognized bioisostere for various functional

groups and can significantly enhance the metabolic stability, potency, and pharmacokinetic

properties of drug candidates. Copper-catalyzed N-cyclopropylation has emerged as a

powerful and versatile tool for the synthesis of N-cyclopropylamines, offering significant

advantages over traditional methods. This document provides detailed application notes and

experimental protocols for two prominent copper-catalyzed N-cyclopropylation methods: the

use of cyclopropylboronic acid and potassium cyclopropyltrifluoroborate as cyclopropylating

agents.

Method 1: N-Cyclopropylation using
Cyclopropylboronic Acid
This method, developed by Zhu and co-workers, allows for the efficient N-cyclopropylation of a

wide range of anilines, primary and secondary aliphatic amines. The reaction proceeds under

relatively mild conditions using copper(II) acetate as the catalyst in the presence of a bipyridine

ligand.[1][2][3]
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Table 1: Copper-Promoted N-Cyclopropylation of Various Amines with Cyclopropylboronic Acid.

[3]

Entry Amine Substrate Product Yield (%)

1 Aniline N-Cyclopropylaniline 85

2 4-Methoxyaniline
N-Cyclopropyl-4-

methoxyaniline
92

3 4-Chloroaniline
4-Chloro-N-

cyclopropylaniline
81

4 2-Methylaniline
N-Cyclopropyl-2-

methylaniline
78

5 Benzylamine
N-Benzyl-N-

cyclopropylamine
88

6 Dibenzylamine

N,N-

Dibenzylcyclopropyla

mine

75

7 Morpholine

4-

Cyclopropylmorpholin

e

95

8 Piperidine
1-

Cyclopropylpiperidine
90

9 Indole
1-Cyclopropyl-1H-

indole
65

Reaction conditions: Amine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Cu(OAc)₂ (1.0

equiv), 2,2'-bipyridine (1.0 equiv), Na₂CO₃ (2.0 equiv), DCE (5 mL), air, 80 °C, 12 h.

Experimental Protocol
General Procedure for the N-Cyclopropylation of Amines with Cyclopropylboronic Acid:[3]
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To a screw-capped vial, add the amine (1.0 mmol), cyclopropylboronic acid (128 mg, 1.5

mmol), copper(II) acetate (182 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and

sodium carbonate (212 mg, 2.0 mmol).

Add 1,2-dichloroethane (DCE, 5 mL).

Seal the vial and stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and

water (20 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate) to afford the desired N-cyclopropylamine.

Method 2: Chan-Lam N-Cyclopropylation using
Potassium Cyclopropyltrifluoroborate
A scalable and operationally simple Chan-Lam cyclopropylation reaction using potassium

cyclopropyltrifluoroborate has been reported by Engle and co-workers.[4][5] This method is

particularly effective for the N-cyclopropylation of azaheterocycles and can be performed under

an atmosphere of oxygen.[4][5]

Data Presentation
Table 2: Copper-Catalyzed N-Cyclopropylation of Azaheterocycles with Potassium

Cyclopropyltrifluoroborate.[5]
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Entry
Azaheterocycle
Substrate

Product Yield (%)

1 2-Pyridone
1-Cyclopropylpyridin-

2(1H)-one
78

2

2-

Hydroxybenzimidazol

e

1-Cyclopropyl-1H-

benzo[d]imidazol-

2(3H)-one

85

3 2-Aminopyridine
N-Cyclopropylpyridin-

2-amine
65

4 Indazole
1-Cyclopropyl-1H-

indazole
72

5 Phthalimide

2-

Cyclopropylisoindoline

-1,3-dione

91

6 Saccharin

2-

Cyclopropylbenzo[d]is

othiazol-3(2H)-one

1,1-dioxide

88

Reaction conditions: Azaheterocycle (0.3 mmol), potassium cyclopropyltrifluoroborate (0.9

mmol), Cu(OAc)₂ (25 mol %), 1,10-phenanthroline (12.5 mol %), K₂CO₃ (0.6 mmol),

toluene/H₂O (3:1, 0.65 mL), O₂ (1 atm), 70 °C, 12 h.

Experimental Protocol
General Procedure for the N-Cyclopropylation of Azaheterocycles with Potassium

Cyclopropyltrifluoroborate:[5]

To a 5-mL scintillation vial equipped with a Teflon-coated magnetic stir bar, add the

azaheterocycle (0.3 mmol), potassium cyclopropyltrifluoroborate (133 mg, 0.9 mmol),

copper(II) acetate (13.6 mg, 25 mol %), 1,10-phenanthroline (6.8 mg, 12.5 mol %), and

potassium carbonate (83 mg, 0.6 mmol).
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Add toluene (0.5 mL) and water (0.15 mL).

Seal the vial with a septum cap.

Pierce the septum with a needle connected to a balloon filled with oxygen.

Briefly unscrew the cap to purge the vial with oxygen for approximately 5 seconds, then

reseal the cap.

Stir the reaction mixture vigorously under the oxygen balloon at 70 °C for 12 hours.

After cooling to room temperature, quench the reaction with saturated aqueous ammonium

chloride solution and extract with ethyl acetate.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the N-

cyclopropylated azaheterocycle.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

General Workflow for Copper-Catalyzed N-Cyclopropylation
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Caption: General experimental workflow for copper-catalyzed N-cyclopropylation of amines.
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Proposed Catalytic Cycle for Ullmann-Type N-Cyclopropylation

Cu(I) Catalyst

[Cu(I)(Amine)] Complex

+ Amine (R2NH)

+ Cyclopropylating Agent

Oxidative Addition Cu(III) Intermediate

Reductive Elimination

- N-Cyclopropylamine

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the Ullmann-type N-cyclopropylation reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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